![molecular formula C19H26N4O4S B1682436 托扎替南 CAS No. 870070-55-6](/img/structure/B1682436.png)
托扎替南
描述
Tozadenant (also known as SYN115) is an oral, selective adenosine A2A receptor antagonist . It has been investigated for the basic science of Cocaine Dependence . In animal models of Parkinson’s disease, Tozadenant has shown potential to improve motor function .
Synthesis Analysis
A liquid chromatography-mass spectrometry-based bioanalytical method was qualified and applied for the quantitative analysis of Tozadenant in rat plasma . A good calibration curve was observed in the range from 1.01 to 2200 ng/mL for Tozadenant using a quadratic regression .
Molecular Structure Analysis
The molecular structure of Tozadenant is C19H26N4O4S with a molecular weight of 406.5 . It belongs to the class of organic compounds known as benzothiazoles, which are organic compounds containing a benzene fused to a thiazole ring .
Chemical Reactions Analysis
In vitro and preclinical in vivo pharmacokinetic (PK) properties of Tozadenant were studied through developed bioanalytical methods . Human PK profiles were predicted using physiologically based pharmacokinetic (PBPK) modeling based on these values .
Physical And Chemical Properties Analysis
The physicochemical and ADME properties of Tozadenant, such as pKa, logP, permeability, solubility, and blood/plasma ratio, were predicted by the ADMET predictor module in GastroPlus™ based on the structure of Tozadenant .
科学研究应用
Parkinson’s Disease Treatment
Tozadenant is one of the selective adenosine A2a receptor antagonists with potential to be a new therapeutic drug for Parkinson’s disease (PD) . The motor symptoms of PD are caused by reduced dopamine levels in the basal ganglia . Tozadenant, by influencing the amount of dopamine in basal ganglia, can potentially improve the motor symptoms of PD .
Pharmacokinetic Studies
Tozadenant has been used in pharmacokinetic (PK) studies. A liquid chromatography-mass spectrometry based bioanalytical method was qualified and applied for the quantitative analysis of tozadenant in rat plasma . This method was used to study the in vitro and preclinical in vivo PK properties of tozadenant .
Human Pharmacokinetics Prediction
Tozadenant has been used in human pharmacokinetics prediction using physiologically based pharmacokinetic (PBPK) modeling . The PBPK model was initially optimized using in vitro and in vivo PK data obtained by intravenous administration at a dose of 1 mg/kg in rats . The human PK of tozadenant after oral administration at a dose of 240 mg was simulated by using an optimized and validated PBPK model .
Radiosynthesis
Tozadenant is a promising lead structure for the development of A2A receptor-selective positron emission tomography (PET) probes . Radiosynthesis and in vitro evaluation of [11C]tozadenant as an adenosine A2A receptor radioligand has been conducted .
In Vitro Autoradiography
In vitro autoradiography in pig and rat brain slices has been conducted using [11C]tozadenant . This demonstrated the expected striatal accumulation pattern and confirmed the A2A receptor specificity of the radioligand .
In Vivo PET Studies
[11C]tozadenant is a promising tool for in vivo PET studies on the cerebral pharmacokinetics and brain distribution of tozadenant . This can provide valuable insights into the cerebral pharmacokinetics and brain distribution of tozadenant .
作用机制
Target of Action
Tozadenant is a highly selective antagonist of the adenosine A2A receptor (A2AR) . A2ARs are expressed in high concentration in the striatum of the brain and play an important role in regulating motor function .
Mode of Action
Tozadenant, as an antagonist, binds to the adenosine A2A receptors, thereby blocking the action of adenosine . This blockage can potentiate the effect of dopamine at D2 receptors and inhibit glutamate activation of mGluR5 receptors . This interaction is predicted to restore motor function in Parkinson’s patients without causing disruptive dyskinesias .
Biochemical Pathways
The biochemical pathways affected by Tozadenant are primarily related to the regulation of motor function. By antagonizing the A2A receptors, Tozadenant can influence the amount of dopamine in the basal ganglia , which is crucial for motor function.
Pharmacokinetics
It is known that following the oral administration of 240mg of tozadenant in healthy subjects, the mean plasma half-life was 15 hours . More detailed information about the ADME properties of Tozadenant is yet to be discovered.
Result of Action
The primary result of Tozadenant’s action is the potential restoration of motor function in Parkinson’s disease patients . By blocking the action of adenosine at A2A receptors, Tozadenant can potentiate the effect of dopamine, which is crucial for motor function . .
安全和危害
Tozadenant’s clinical trial was discontinued due to serious adverse events . Several people living with Parkinson’s who participated in the Phase III trial for Tozadenant experienced agranulocytosis — a severe drop in the number of white blood cells which fight infection — leading to cases of sepsis and five fatalities .
属性
IUPAC Name |
4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpiperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-19(25)5-7-23(8-6-19)18(24)21-17-20-15-14(26-2)4-3-13(16(15)28-17)22-9-11-27-12-10-22/h3-4,25H,5-12H2,1-2H3,(H,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBRWUQWSKXMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)NC2=NC3=C(C=CC(=C3S2)N4CCOCC4)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tozadenant | |
CAS RN |
870070-55-6 | |
Record name | Tozadenant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870070556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tozadenant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TOZADENANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9K857J81I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。